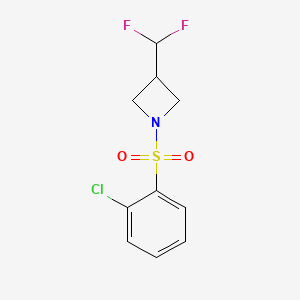
1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a sulfonyl group attached to a chlorophenyl ring and a difluoromethyl group attached to an azetidine ring. The presence of these functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents such as TMSCF2Br (trimethylsilyl difluoromethyl bromide) under specific conditions.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow techniques and advanced catalytic systems.
Chemical Reactions Analysis
1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The sulfonyl and difluoromethyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine can be compared with other similar compounds, such as:
1-((2-Chlorophenyl)sulfonyl)-3-(trifluoromethyl)azetidine: This compound features a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-((2-Chlorophenyl)sulfonyl)-3-(methyl)azetidine: This compound features a methyl group instead of a difluoromethyl group, resulting in different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2S/c11-8-3-1-2-4-9(8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGQJAZBBSKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














